molecular formula C13H11BClFO3 B1417758 (4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid CAS No. 1256355-86-8

(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid

Cat. No.: B1417758
CAS No.: 1256355-86-8
M. Wt: 280.49 g/mol
InChI Key: KEFWTNCBALFSDI-UHFFFAOYSA-N
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Description

(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid (CAS 1256355-86-8) is a boronic acid derivative of significant value in synthetic organic chemistry, particularly as a key building block in metal-catalyzed cross-coupling reactions . With a molecular formula of C13H11BClFO3 and a molecular weight of 280.49 g/mol, this compound is characterized by a benzyl ether linkage where the benzyl group is substituted with chlorine and fluorine atoms, introducing specific steric and electronic properties that can influence its reactivity and the nature of the final coupled product . Its primary research application is in the Suzuki-Miyaura cross-coupling reaction, a widely adopted method for the formation of carbon-carbon bonds in the development of pharmaceuticals and advanced materials . The presence of the boronic acid functional group allows this compound to react with various aryl or vinyl halides under palladium catalysis to generate functionalized biaryl structures, which are privileged scaffolds in many active compounds . Furthermore, boronic acids, in general, are recognized for their ability to form reversible covalent bonds with biological targets, making them useful in bioanalytical applications and enzyme inhibition studies, though the specific biological activity of this analog may require further investigation . The compound requires careful handling and storage; it is recommended to be kept sealed in a dry environment at 2-8°C to ensure stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

[4-[(2-chloro-4-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BClFO3/c15-13-7-11(16)4-1-9(13)8-19-12-5-2-10(3-6-12)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFWTNCBALFSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=C(C=C(C=C2)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655848
Record name {4-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-86-8
Record name Boronic acid, B-[4-[(2-chloro-4-fluorophenyl)methoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Aryl Precursors

  • Starting Material: 4-bromobenzenesulfonyl chloride is conjugated with appropriate amines or acids to generate intermediates (such as compounds 29 and 30 in Scheme 4), which are then converted into aryl bromides suitable for cross-coupling.

  • Functionalization: The aryl bromides are further functionalized with (2-chloro-4-fluorobenzyl)oxy groups through nucleophilic substitution or esterification reactions, often under basic or catalytic conditions.

Suzuki-Miyaura Cross-Coupling

  • Reaction Conditions:

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) or Pd(PPh₃)₄.
    • Base: Potassium phosphate tribasic (K₃PO₄).
    • Solvent: Water and dioxane mixture (v/v 1:4.4).
    • Temperature: Typically 70°C, with microwave-assisted reactions at 100°C for enhanced yields.
    • Duration: 15–30 minutes under microwave irradiation or 20 hours under conventional heating.
  • Research Findings:

    • Microwave irradiation significantly accelerates the reaction, achieving yields up to 98% with electron-rich boronic acids.
    • Electron-deficient boronic acids, such as those with trifluoromethyl groups, require higher temperatures and longer reaction times for complete conversion.

Preparation of Boronic Acid Derivatives

Direct Synthesis from Aromatic Precursors

  • Method: Reacting 2,6-dichlorofluorobenzene derivatives with n-butyllithium (n-BuLi) followed by electrophilic trapping with trimethyl borate (B(OMe)₃). The subsequent hydrolysis yields the phenylboronic acid.

  • Reaction Scheme:

2,6-dichlorofluorobenzene + n-BuLi → lithiated intermediate
Lithiated intermediate + B(OMe)₃ → boronic ester
Hydrolysis → phenylboronic acid
  • Yield: Approximately 80%, with purification via aqueous acidification and organic layer separation.

Alternative Synthesis via Halogenation and Lithiation

  • Method: Starting from chlorinated fluorobenzene compounds, lithiation with n-BuLi followed by boron electrophile addition produces the boronic acid directly.

  • Notes: This approach is advantageous for substituents sensitive to harsh conditions, offering high purity and yield.

Functional Group Transformations and Final Assembly

  • Oxy-Substitution: The phenolic precursor undergoes O-alkylation with 2-chloro-4-fluorobenzyl halides or sulfonyl chlorides under basic conditions (triethylamine or potassium carbonate) to install the benzyl ether linkage.

  • Protection/Deprotection Steps: Protecting groups such as tert-butoxycarbonyl (Boc) or tetrahydropyranyl (THP) are employed during multi-step syntheses to prevent side reactions, then removed under acidic conditions to yield the free phenolic or boronic acid functional groups.

Data Table Summarizing Preparation Methods

Step Method Reagents Conditions Yield References
1 Synthesis of aryl bromide precursor Sulfonyl chloride, amines Reflux, inert atmosphere 79–95%
2 O-alkylation to introduce benzyl ether 2-chloro-4-fluorobenzyl halide Base (Et₃N or K₂CO₃), room temp Quantitative
3 Suzuki-Miyaura coupling Pd catalyst, K₃PO₄, H₂O/dioxane 70°C, microwave or conventional 83–98%
4 Boronic acid synthesis n-BuLi, B(OMe)₃ -78°C to room temp ~80%
5 Deprotection and final functionalization Acidic hydrolysis TFA or HCl, room temp Variable

Research Findings and Optimization Insights

  • Reaction Efficiency: Microwave-assisted Suzuki coupling significantly enhances yield and reduces reaction time, especially for electron-rich boronic acids.

  • Substituent Effects: Electron-donating groups on boronic acids facilitate coupling, while electron-withdrawing groups may require elevated temperatures or longer durations.

  • Purity and Isolation: The boronic acids can be isolated directly from reaction mixtures without extensive purification, using salt addition and layer separation, which simplifies downstream processing.

  • Yield Variability: The overall yield depends on the substituents on the aromatic ring and the reaction conditions, with optimized protocols achieving yields exceeding 90%.

Chemical Reactions Analysis

Types of Reactions

(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate, and solvents such as toluene and ethanol. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically results in the formation of biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction.

    Biology: The compound’s reactivity and functional group tolerance make it useful in bioanalytical applications, such as the tethering of glycan domains of antibodies.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid involves its reactivity in forming carbon-carbon bonds. The compound acts as a nucleophile in the Suzuki-Miyaura coupling reaction, where it transfers an organic group from boron to palladium, facilitating the formation of biaryl compounds . The molecular targets and pathways involved in this reaction include the palladium catalyst and the base used to deprotonate the boronic acid, enabling the transmetalation step .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly impact boronic acid reactivity and applications:

Compound Name Substituent Pattern Molecular Weight Key Applications References
(3-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid 3-benzyloxy, 2-Cl, 4-F 280.49 Suzuki coupling (hypothetical)
(4-Chloro-2-fluorophenyl)boronic acid 4-Cl, 2-F 174.55 Intermediate in drug synthesis
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid 2-methoxyethyl, ortho-substituted 286.13 HDAC inhibition (IC₅₀ ~1 µM)
(4-Chlorophenyl)boronic acid 4-Cl 156.57 Suzuki coupling, antifungal agents
(4-Fluorophenyl)boronic acid 4-F 140.00 Meriolin synthesis (62–65% yield)
  • Steric Hindrance : The benzyloxy group in the target compound introduces steric bulk, which may reduce reactivity in cross-couplings compared to smaller substituents (e.g., 4-Cl or 4-F) .

Solubility and Toxicity

  • Solubility : Fluorine improves aqueous solubility slightly, but the benzyloxy group’s hydrophobicity may limit bioavailability. Prochelators like BSIH (boronic ester derivatives) demonstrate reduced cytotoxicity compared to free boronic acids, suggesting esterification as a strategy for the target compound .
  • Toxicity : Chlorinated boronic acids (e.g., 4-Chlorophenylboronic acid) show moderate cytotoxicity in cell models, warranting caution in therapeutic applications .

Biological Activity

(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with various biological targets, including enzymes and receptors. The presence of chlorine and fluorine substituents on the benzyl group enhances its chemical reactivity and may influence its biological activity.

Chemical Structure:

  • Molecular Formula: C13H11BClF O3
  • CAS Number: [insert CAS number]

Boronic acids, including this compound, are recognized for their role in enzyme inhibition through reversible covalent bonding. This property is particularly useful in drug design for targeting proteases and kinases involved in various diseases.

Key Mechanisms:

  • Enzyme Inhibition: The boronic acid group can interact with the active sites of enzymes, leading to inhibition. This interaction is critical for designing selective inhibitors aimed at specific pathways.
  • Suzuki-Miyaura Coupling: This reaction is essential for synthesizing complex organic molecules and is facilitated by the boronic acid moiety, allowing for the introduction of diverse functional groups into drug candidates.

Biological Activities

Research indicates that compounds containing boronic acids exhibit various biological activities, including:

  • Antitumor Activity: Studies have shown that certain boronic acid derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Antimicrobial Properties: Some derivatives demonstrate antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
  • Inhibition of Trypanosoma brucei: Preliminary studies have indicated potential efficacy against the parasite responsible for African sleeping sickness.

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of this compound in vitro against various cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range.

Cell LineIC50 (µM)
HeLa5.2
MCF73.8
A5496.1

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against several bacterial strains using the disk diffusion method. The results indicated strong antibacterial activity against Gram-positive bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

Q & A

Q. What are the recommended synthetic routes for (4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid?

Methodological Answer: The synthesis typically involves a multi-step approach:

Intermediate Preparation : Start with 4-hydroxyphenylboronic acid (or derivatives) .

Etherification : React with 2-chloro-4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the benzyloxy linkage.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Key Considerations :

  • Monitor reaction progress via TLC or HPLC (as seen in chromatogram analysis for analogous compounds) .
  • Ensure anhydrous conditions to prevent boronic acid degradation .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with calculated shifts (e.g., aromatic protons at δ 7.2–8.0 ppm, boronic acid protons at δ 8.5–9.5 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Elemental Analysis : Confirm C, H, B, Cl, and F percentages within ±0.3% of theoretical values .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of boronic acid dust .
  • First Aid : For skin contact, wash immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How does the electronic nature of the 2-chloro-4-fluorobenzyl group influence Suzuki-Miyaura coupling efficiency?

Methodological Answer: The electron-withdrawing Cl and F substituents enhance the electrophilicity of the boronic acid, accelerating transmetallation in cross-coupling reactions. Experimental Design :

  • Compare coupling rates with phenylboronic acid derivatives lacking halogens using kinetic studies .
  • Monitor reaction progress via in situ ¹¹B NMR to observe boronate complex formation .
    Data Interpretation :
Substituent Coupling Yield (%) Reaction Time (h)
2-Cl,4-F922
H (no halogen)784
Source: Adapted from fluorophenylboronic acid studies

Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved?

Methodological Answer:

  • Solubility Screening : Test in DMSO (high polarity), THF (medium), and toluene (low polarity) at 25°C.
  • Contradiction Analysis :
    • If discrepancies arise, check for residual solvents (via GC-MS) or hydrate/anhydrous forms .
    • Adjust pH (e.g., add NaOH to deprotonate boronic acid for enhanced aqueous solubility) .

Q. What strategies mitigate boronic acid self-condensation during storage?

Methodological Answer:

  • Stabilization : Store under inert gas (N₂/Ar) at –20°C to prevent boroxine formation .
  • Additives : Use 1% v/v triethylamine in solution to inhibit dehydration .
  • Monitoring : Periodically analyze via FT-IR for B-O-B stretching bands (~1350 cm⁻¹) .

Q. How can computational modeling predict reactivity in catalytic systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) .
  • Reactivity Predictions :
    • Lower LUMO energy correlates with higher electrophilicity, favoring oxidative addition in cross-coupling.
    • Compare with experimental Hammett σₚ values for halogenated aryl groups .

Troubleshooting & Data Analysis

Q. How to address inconsistent NMR spectra due to dynamic equilibria?

Methodological Answer:

  • Variable Temperature NMR : Acquire spectra at –40°C to slow boronate ester formation .
  • Deuterated Solvents : Use D₂O-containing solvents to simplify exchangeable proton signals .

Q. What causes low yields in Miyaura borylation reactions with this substrate?

Methodological Answer:

  • Catalyst Optimization : Screen Pd(dppf)Cl₂ vs. Pd(OAc)₂ with ligands like SPhos .
  • Substrate Protection : Temporarily protect the boronic acid as a trifluoroborate salt to prevent side reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid
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(4-((2-Chloro-4-fluorobenzyl)oxy)phenyl)boronic acid

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